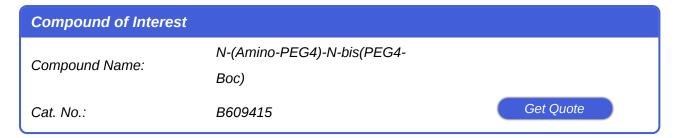


An In-depth Technical Guide to N-(Amino-PEG4)-N-bis(PEG4-Boc)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched polyethylene glycol (PEG) linker, **N-(Amino-PEG4)-N-bis(PEG4-Boc)**. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development due to its unique trifunctional architecture. It features a terminal primary amine and two Boc-protected amine groups, offering a versatile platform for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Molecular Properties

The fundamental physicochemical properties of **N-(Amino-PEG4)-N-bis(PEG4-Boc)** are summarized in the table below. These details are crucial for designing and executing experimental protocols, as well as for understanding the behavior of the molecule in various chemical environments.



Property	Value	Reference
Molecular Weight	875.11 g/mol	[1]
Molecular Formula	C40H82N4O16	[1][2]
Purity	>95%	[2]
Solubility	Water, DMSO, DCM, DMF	[2]
Storage Condition	-20°C	[2]

Chemical Reactivity and Applications

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched PEG linker with a terminal amine group that is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes)[2]. The two N-Boc (tert-butyloxycarbonyl) groups serve as protecting groups for two additional amine functionalities. These Boc groups can be readily removed under acidic conditions to yield free amines, which can then be conjugated to other molecules[2][3].

This trifunctional nature allows for a modular approach in the construction of complex molecular architectures. For instance, the primary amine can be used to attach the linker to a targeting moiety, such as a monoclonal antibody. Subsequently, deprotection of the Boc groups reveals two additional amine groups, which can then be conjugated to payload molecules, such as cytotoxic drugs or imaging agents. The PEG spacers enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and can improve pharmacokinetic properties[3].

A primary application for this type of linker is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The linker facilitates the attachment of potent cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis or a specific application of **N-**(**Amino-PEG4)-N-bis(PEG4-Boc)** is not readily available in the public domain, the following is a representative protocol for the conjugation of a similar amino-PEG linker to an antibody, a common application for this class of molecules. This protocol outlines the general steps involved in antibody modification and subsequent conjugation.



Protocol: Two-Step Antibody-Drug Conjugate (ADC) Preparation via Amine Coupling and Click Chemistry

This protocol describes the conjugation of an amino-PEG-azide linker to an antibody via its lysine residues, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a drug payload. This serves as an illustrative workflow for how a molecule like **N-(Amino-PEG4)-N-bis(PEG4-Boc)** could be utilized (after modification to include an azide).

Materials:

- Monoclonal antibody (mAb)
- Amino-PEG-Azide linker
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]
- NHS (N-hydroxysuccinimide)[4]
- Alkyne-modified drug payload
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Copper ligand (e.g., THPTA)
- Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[4]
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)[4]
- Purification system (e.g., size-exclusion chromatography)[4]

Procedure:



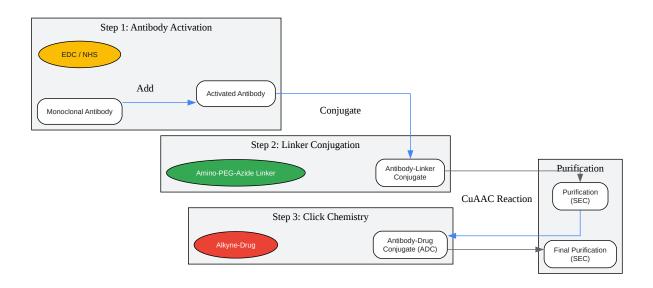
- Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer[4].
- Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing[4].
- Linker Conjugation: Dissolve the Amino-PEG-Azide linker in a compatible solvent (e.g., DMSO) at a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing[4].
- Quenching and Purification: Quench the reaction by adding the quenching buffer. Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.
- Click Chemistry Reaction (CuAAC):
 - Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO)[4].
 - In a reaction vessel, combine the purified antibody-linker conjugate in conjugation buffer with the alkyne-modified drug.
 - Add the copper ligand, followed by copper(II) sulfate and freshly prepared sodium ascorbate[4].
 - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
- Final Purification and Characterization: Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other reagents. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation[4].

Visualizing Workflows and Relationships

Experimental Workflow for ADC Preparation

The following diagram illustrates the key steps in the experimental protocol for creating an antibody-drug conjugate using an amino-PEG linker.





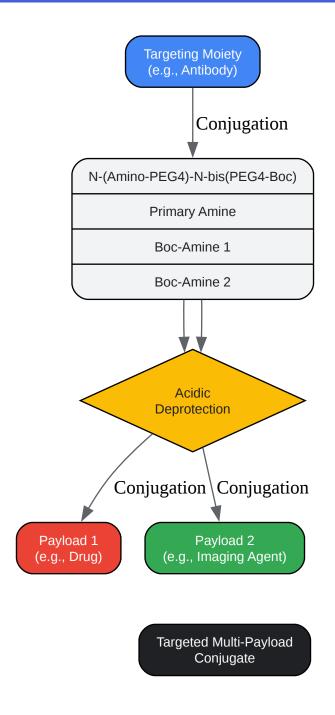
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Caption: Experimental workflow for ADC synthesis.

Logical Relationship for Targeted Drug Delivery

This diagram illustrates the conceptual application of a branched PEG linker, like **N-(Amino-PEG4)-N-bis(PEG4-Boc)**, in creating a targeted drug delivery system.





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Caption: Conceptual use in targeted drug delivery.

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